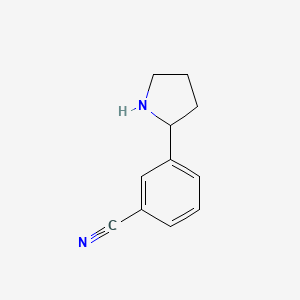

3-(2-Pyrrolidinyl)benzonitrile

Description

BenchChem offers high-quality 3-(2-Pyrrolidinyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyrrolidinyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLPVRDNESICJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306634 | |

| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203797-58-3 | |

| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203797-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Pyrrolidinyl)benzonitrile: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-(2-Pyrrolidinyl)benzonitrile. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related structures and general chemical principles to offer valuable insights for researchers in drug discovery and organic synthesis. The guide covers the compound's structural features, predicted physicochemical properties, potential synthetic routes, and speculative biological relevance based on the well-established roles of the benzonitrile and pyrrolidine moieties in medicinal chemistry.

Introduction

3-(2-Pyrrolidinyl)benzonitrile is a small molecule featuring a benzonitrile group substituted with a pyrrolidine ring at the meta position. The constituent fragments, benzonitrile and pyrrolidine, are prevalent scaffolds in numerous biologically active compounds, suggesting that their combination in this arrangement could yield novel pharmacological properties. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyrrolidine ring provides a three-dimensional structural element that can influence binding affinity and selectivity to biological targets. This guide aims to provide a detailed, albeit partially theoretical, foundation for researchers interested in exploring the potential of this compound.

Chemical Structure and Identification

The fundamental identity of 3-(2-Pyrrolidinyl)benzonitrile is established through its molecular formula, weight, and unique CAS registry number.

| Identifier | Value | Source |

| IUPAC Name | 3-(Pyrrolidin-2-yl)benzonitrile | N/A |

| CAS Number | 1203797-58-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂ | [2] |

| Molecular Weight | 172.23 g/mol | [2] |

| Synonyms | Benzonitrile, 3-(2-pyrrolidinyl)- | [2] |

Structural Representation

The two-dimensional structure of 3-(2-Pyrrolidinyl)benzonitrile highlights the key functional groups.

Caption: 2D structure of 3-(2-Pyrrolidinyl)benzonitrile.

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data, the following physicochemical properties are predicted based on the compound's structure and data from analogous compounds. These values should be considered as estimates and require experimental validation.

| Property | Predicted Value | Basis of Prediction |

| Melting Point | Not available | Requires experimental determination. |

| Boiling Point | > 300 °C (Predicted) | Based on the boiling points of similar aromatic nitriles and pyrrolidines. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility trends for aromatic compounds with polar functional groups. |

| pKa | ~9-10 (for the pyrrolidine nitrogen) | Based on the pKa of pyrrolidine and the electron-withdrawing effect of the benzonitrile group. |

| LogP | ~1.5 - 2.5 (Calculated) | Calculated based on the structure using computational models. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthesis could involve the coupling of a protected 2-lithiopyrrolidine with 3-bromobenzonitrile, followed by deprotection.

Caption: Proposed synthetic workflow for 3-(2-Pyrrolidinyl)benzonitrile.

Reactivity Profile

The reactivity of 3-(2-Pyrrolidinyl)benzonitrile is dictated by its three main components: the aromatic ring, the nitrile group, and the secondary amine of the pyrrolidine ring.

-

Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides and acyl chlorides, and can be protonated by acids.

-

Benzonitrile Moiety: The nitrile group is susceptible to nucleophilic attack at the carbon atom and can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta-positions relative to the nitrile.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although it is deactivated by the nitrile group.

Spectroscopic Analysis (Theoretical)

In the absence of experimental spectra, theoretical spectroscopic data can be predicted to aid in the characterization of 3-(2-Pyrrolidinyl)benzonitrile.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (4H): Expected to appear in the range of 7.2-7.8 ppm as a complex multiplet.

-

Pyrrolidine Protons (9H): The proton at the 2-position (methine) would likely be a multiplet around 3.5-4.0 ppm. The other pyrrolidine protons would appear as multiplets between 1.5 and 2.5 ppm. The N-H proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Expected in the range of 110-150 ppm. The carbon of the nitrile group would be downfield, around 118-120 ppm.

-

Pyrrolidine Carbons (5C): The carbon at the 2-position would be around 60-65 ppm, with the other carbons appearing between 25 and 50 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C≡N Stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Theoretical)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring.

Predicted Fragmentation:

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Biological and Pharmacological Relevance

The combination of the benzonitrile and pyrrolidine scaffolds suggests several potential avenues for biological activity, making 3-(2-Pyrrolidinyl)benzonitrile an interesting candidate for drug discovery programs.

-

Enzyme Inhibition: The nitrile group is a known pharmacophore in many enzyme inhibitors, acting as a hydrogen bond acceptor or a covalent warhead. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[3] Although the substitution pattern is different, this suggests that 3-(2-Pyrrolidinyl)benzonitrile could be explored as an inhibitor for various enzymes.

-

GPCR Ligands: The pyrrolidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs). Its rigid, three-dimensional structure can provide the necessary conformational constraints for selective binding.

-

Central Nervous System (CNS) Activity: Many CNS-active drugs contain pyrrolidine or benzonitrile moieties. The overall physicochemical properties of 3-(2-Pyrrolidinyl)benzonitrile suggest it may have the potential to cross the blood-brain barrier.

Caption: Relationship between structural features and potential applications.

Safety and Handling

Specific toxicity data for 3-(2-Pyrrolidinyl)benzonitrile is not available. However, based on the general hazards associated with benzonitriles and pyrrolidines, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Benzonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(2-Pyrrolidinyl)benzonitrile represents a molecule of interest for chemical and pharmaceutical research due to the presence of two pharmacologically relevant scaffolds. While this guide provides a foundational understanding of its structure, predicted properties, and potential applications, it is crucial to emphasize the need for experimental validation. Future research should focus on developing a reliable synthetic route, thoroughly characterizing its physicochemical and spectroscopic properties, and exploring its biological activity against a range of targets. Such studies will be instrumental in unlocking the full potential of this and related compounds in the field of drug discovery.

References

- Guidechem. 3-[oxo-[3-(2-pyridinyloxy)-1-pyrrolidinyl]methyl]benzonitrile.

- ChemShuttle. 3-(pyrrolidin-3-yl)benzonitrile hydrochloride.

- Arctom. 3-(pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate.

- Fluorochem. 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile.

- mzCloud. 2 3S 1 2 Pyridinylmethyl 3 pyrrolidinyl 1H benzimidazole 5 carbonitrile.

- Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

- PubChemLite. 3-(pyrrolidin-2-yl)benzonitrile hydrochloride (C11H12N2).

- Sigma-Aldrich. 3-(3-Pyrrolidinylmethoxy)benzonitrile AldrichCPR 954223-78-0.

-

ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available from: [Link]

- PURE. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs.

-

PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Available from: [Link]

-

SAGE Journals. Natural products containing the nitrile functional group and their biological activities. Available from: [Link]

- Regulations.gov. US Patent No. 8829195.

-

NICNAS. Benzonitrile: Human health tier II assessment. Available from: [Link]

- SpectraBase. 3-(1-Pyrrolidinyl)benzoic acid.

- Google Patents. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound...

- Google Patents. WO 2022/003405 A1.

- Google Patents. IL231382A - History of benzonitrile, their preparation and medications containing them.

-

PubMed. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Available from: [Link]

-

ResearchGate. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Available from: [Link]

-

PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

-

PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Available from: [Link]

- Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.

-

MDPI. Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Available from: [Link]

-

ResearchGate. Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation. Available from: [Link]

-

MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available from: [Link]

-

ResearchGate. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available from: [Link]

- PubChem. SID 135649878.

-

ResearchGate. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Available from: [Link]

- ResearchGate. synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl.

- GSRS. 3-((((2R,4R)-4-MERCAPTO-2-PYRROLIDINYL)CARBONYL)AMINO)BENZOIC ACID.

-

PubMed Central. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Available from: [Link]

-

PubMed Central. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Available from: [Link]

-

PubMed. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Available from: [Link]

- Anbar Journal of Agricultural Sciences. SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN.

Sources

An In-Depth Technical Guide to the Synthesis of 3-(2-Pyrrolidinyl)benzonitrile: Strategies and Methodologies for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(2-Pyrrolidinyl)benzonitrile, a crucial scaffold in medicinal chemistry. Recognizing the importance of this structural motif in the development of novel therapeutics, this document delves into the principal retrosynthetic analyses, starting material selection, and detailed experimental protocols. The guide is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical causality behind various synthetic choices, enabling the efficient and strategic production of this key intermediate. We will explore established methodologies such as palladium-catalyzed cross-coupling reactions and strategies involving the formation of the pyrrolidine ring, offering field-proven insights to navigate the complexities of its synthesis.

Introduction: The Significance of the 3-(2-Pyrrolidinyl)benzonitrile Scaffold

The 3-(2-Pyrrolidinyl)benzonitrile moiety is a privileged scaffold frequently incorporated into a diverse range of biologically active molecules. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. Its combination with the benzonitrile group, a versatile synthetic handle and a common pharmacophore, makes this compound a valuable building block in drug discovery programs targeting a wide array of diseases. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as amines or tetrazoles, expanding the accessible chemical space for structure-activity relationship (SAR) studies. This guide will provide a detailed exploration of the key synthetic routes to access this important molecule.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 3-(2-Pyrrolidinyl)benzonitrile can be approached through several strategic disconnections. The two most prominent and logical retrosynthetic pathways involve either the formation of the carbon-carbon bond between the pre-formed pyrrolidine and benzonitrile rings or the construction of the pyrrolidine ring onto a functionalized benzonitrile precursor.

Figure 1: Key retrosynthetic strategies for 3-(2-Pyrrolidinyl)benzonitrile.

This guide will focus on these two primary strategies, providing detailed protocols and discussing the advantages and limitations of each approach.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds. This approach offers high functional group tolerance and generally proceeds with excellent yields and selectivity.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 3-(2-pyrrolidinyl)benzonitrile, this translates to the coupling of a pyrrolidin-2-yl boronic acid or ester with a 3-halobenzonitrile.

Starting Materials:

-

3-Bromobenzonitrile: This is a commercially available and relatively inexpensive starting material.[1]

-

N-Boc-pyrrolidin-2-ylboronic acid or ester: The synthesis of this key intermediate is crucial. While not as readily available, it can be prepared from N-Boc-proline through various established methods. The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent side reactions and facilitate purification.

Conceptual Workflow:

Figure 2: Workflow for the Suzuki-Miyaura coupling approach.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

(Illustrative, based on general Suzuki-Miyaura conditions)

Materials:

| Reagent/Solvent | Supplier Example | Purity |

| 3-Bromobenzonitrile | Sigma-Aldrich | 99% |

| N-Boc-pyrrolidin-2-ylboronic acid pinacol ester | Commercially available or synthesized | >95% |

| Palladium(II) acetate (Pd(OAc)2) | Strem Chemicals | 98% |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Strem Chemicals | 98% |

| Potassium phosphate (K3PO4) | Acros Organics | >98% |

| Toluene | Fisher Scientific | Anhydrous |

| Dioxane | Fisher Scientific | Anhydrous |

| Trifluoroacetic acid (TFA) | Oakwood Chemical | >99% |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |

Procedure:

-

Coupling Reaction: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzonitrile (1.0 eq.), N-Boc-pyrrolidin-2-ylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (2.0 eq.).

-

Add anhydrous toluene and dioxane (e.g., a 1:1 mixture).

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(pyrrolidin-2-yl)benzonitrile.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for the efficiency of the Suzuki coupling. Pd(OAc)2 is a common and effective precatalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields, especially with sterically hindered substrates.[2]

-

Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

-

Solvent System: A mixture of toluene and dioxane is often used to ensure the solubility of all reactants and to achieve the desired reaction temperature. Anhydrous conditions are crucial to prevent the decomposition of the catalyst and boronic ester.

Experimental Protocol: Boc Deprotection

-

Deprotection: Dissolve the purified N-Boc-3-(pyrrolidin-2-yl)benzonitrile in dichloromethane.

-

Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of dichloromethane and add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2-pyrrolidinyl)benzonitrile. The product may be further purified by distillation or crystallization if necessary.

Strategy 2: Pyrrolidine Ring Formation

An alternative and often cost-effective strategy involves the construction of the pyrrolidine ring onto a pre-existing benzonitrile framework. This approach can be particularly advantageous if the required substituted benzonitrile starting material is readily accessible.

Alkylation and Cyclization Approach

This method involves the alkylation of a suitable 3-cyanophenyl precursor with a four-carbon electrophile, followed by an intramolecular cyclization to form the pyrrolidine ring. A plausible starting material for this route is 3-cyanobenzyl cyanide.

Starting Materials:

-

3-Cyanobenzyl cyanide: This can be prepared from 3-cyanobenzyl bromide via nucleophilic substitution with sodium cyanide.

-

1,4-Dibromobutane: A commercially available four-carbon dielectrophile.[3]

Conceptual Workflow:

Figure 3: Workflow for the alkylation and cyclization approach.

Experimental Protocol: Alkylation and Cyclization

Reaction Scheme:

(Illustrative, based on analogous alkylation reactions)

Materials:

| Reagent/Solvent | Supplier Example | Purity |

| 3-Cyanobenzyl cyanide | Synthesized | >95% |

| 1,4-Dibromobutane | TCI America | >98% |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Acros Organics | 60% |

| Anhydrous Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |

| Sodium in liquid ammonia | Prepared in situ | - |

Procedure:

-

Alkylation: To a suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C, add a solution of 3-cyanobenzyl cyanide (1.0 eq.) in DMF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add 1,4-dibromobutane (1.1 eq.) dropwise and stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product, containing the cyclized intermediate 2-(3-cyanophenyl)pyrrolidine-2-carbonitrile, can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the benzylic position of 3-cyanobenzyl cyanide, facilitating the subsequent alkylation.

-

Solvent: DMF is a polar aprotic solvent that is suitable for SN2 reactions and can solvate the sodium cation.

Experimental Protocol: Reductive Decyanation

-

Decyanation: In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.

-

Add small pieces of sodium metal until a persistent blue color is observed.

-

Add a solution of 2-(3-cyanophenyl)pyrrolidine-2-carbonitrile in an appropriate solvent (e.g., THF) dropwise.

-

Stir the reaction for several hours, maintaining the blue color by adding more sodium if necessary.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, and then add water to the residue.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate to obtain 3-(2-pyrrolidinyl)benzonitrile.

Synthesis via a Pyrrole Intermediate and Subsequent Reduction

Another viable approach within this strategy is the synthesis of a 3-(1H-pyrrol-2-yl)benzonitrile intermediate, followed by the reduction of the pyrrole ring to a pyrrolidine.

Conceptual Workflow:

Figure 4: Workflow for the synthesis via a pyrrole intermediate.

This method leverages the well-established chemistry of pyrroles and their subsequent reduction. The Suzuki coupling to form the aryl-pyrrole bond is generally efficient.[4]

Experimental Protocol: Catalytic Hydrogenation of the Pyrrole Ring

Materials:

| Reagent/Catalyst | Supplier Example | Purity |

| 3-(1H-Pyrrol-2-yl)benzonitrile | Synthesized | >95% |

| Rhodium on carbon (Rh/C) | Johnson Matthey | 5% |

| Methanol | Fisher Scientific | ACS Grade |

| Acetic Acid | Fisher Scientific | Glacial |

Procedure:

-

Hydrogenation: To a solution of 3-(1H-pyrrol-2-yl)benzonitrile in methanol containing a small amount of acetic acid, add 5% rhodium on carbon catalyst.

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC-MS analysis.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Work-up the residue with a basic aqueous solution and extract with an organic solvent to isolate the 3-(2-pyrrolidinyl)benzonitrile.

Causality Behind Experimental Choices:

-

Catalyst: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic and heteroaromatic rings under relatively mild conditions. The acidic medium (acetic acid) can help to activate the pyrrole ring towards reduction.[5]

Conclusion and Future Perspectives

This technical guide has outlined two primary and robust strategies for the synthesis of 3-(2-pyrrolidinyl)benzonitrile, a key building block in modern drug discovery. The choice between a palladium-catalyzed cross-coupling approach and a pyrrolidine ring formation strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.

The Suzuki-Miyaura coupling offers a convergent and often high-yielding route, provided that the requisite pyrrolidin-2-yl boronic acid derivative is accessible. The pyrrolidine ring formation strategies, while potentially more linear, can be advantageous when starting from simple and inexpensive benzonitrile precursors.

Future advancements in this area may focus on the development of more efficient and stereoselective methods for the synthesis of the key pyrrolidine-containing building blocks. Furthermore, the exploration of novel catalytic systems for the direct C-H functionalization of pyrrolidines could provide even more direct and atom-economical routes to this important scaffold. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the development of efficient and scalable syntheses for key intermediates like 3-(2-pyrrolidinyl)benzonitrile will remain a critical area of research.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [URL: https://link.springer.com/book/10.1007/978-3-319-03979-4]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]

- Sigma-Aldrich. 3-Bromobenzonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b58202]

- PubChem. 3-Bromobenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromobenzonitrile]

- Organic Syntheses. 1-Phenylcyclopentane-1-carbonitrile. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0240]

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/16/2/1557]

- Catalytic Reduction of Nitriles. Science of Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/sos-SD-219-00375]

Sources

In Vitro Mechanism of Action of 3-(2-Pyrrolidinyl)benzonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of Pyrrolidine-based DPP-4 Inhibitors

The landscape of metabolic disease therapeutics is continually evolving, with a significant focus on targeted enzyme inhibition. Among the most validated targets for type 2 diabetes is Dipeptidyl Peptidase-4 (DPP-4), a serine protease pivotal in glucose homeostasis. The chemical scaffold of 3-(2-Pyrrolidinyl)benzonitrile, characterized by its cyanopyrrolidine moiety, represents a cornerstone in the design of potent and selective DPP-4 inhibitors.[1][2] This technical guide provides an in-depth exploration of the in vitro mechanism of action of 3-(2-Pyrrolidinyl)benzonitrile, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, the downstream signaling consequences of DPP-4 inhibition, and the detailed experimental protocols required to elucidate its activity.

Core Mechanism: Competitive Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The primary in vitro mechanism of action of 3-(2-Pyrrolidinyl)benzonitrile is the competitive inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By binding to the active site of DPP-4, 3-(2-Pyrrolidinyl)benzonitrile prevents the degradation of these crucial hormones, thereby prolonging their biological activity.

Molecular Interactions at the DPP-4 Active Site

The inhibitory activity of cyanopyrrolidine-based compounds is dictated by their specific interactions with the amino acid residues within the catalytic site of DPP-4. The active site of DPP-4 is comprised of several key subsites, including the S1 and S2 pockets, which are crucial for substrate recognition and binding.

-

The S1 Pocket: This subsite is predominantly hydrophobic and is where the pyrrolidine ring of the inhibitor typically binds.

-

The S2 Pocket: This region accommodates the side chains of the substrate and is involved in electrostatic and hydrophobic interactions.

The nitrile group of the cyanopyrrolidine moiety is a key pharmacophore, forming a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. This interaction is critical for the high potency of this class of inhibitors.

Downstream Signaling Cascade: Amplification of Incretin Pathways

The inhibition of DPP-4 by 3-(2-Pyrrolidinyl)benzonitrile leads to elevated levels of active GLP-1 and GIP. These incretin hormones, in turn, activate their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR), primarily on pancreatic β-cells. This activation initiates a cascade of intracellular signaling events that culminate in enhanced glucose-dependent insulin secretion.

The GLP-1 and GIP Signaling Pathway

The binding of GLP-1 and GIP to their receptors on pancreatic β-cells triggers the following key signaling events:

-

Activation of Adenylyl Cyclase: This leads to an increase in intracellular cyclic AMP (cAMP) levels.

-

Activation of Protein Kinase A (PKA) and Epac2: cAMP activates these downstream effectors, which play a central role in modulating insulin exocytosis.

-

Closure of ATP-sensitive Potassium (K-ATP) Channels: This results in membrane depolarization.

-

Opening of Voltage-gated Calcium (Ca2+) Channels: The influx of extracellular calcium is a critical trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

The following diagram illustrates the signaling pathway initiated by the inhibition of DPP-4:

Caption: DPP-4 Inhibition and Downstream Signaling.

In Vitro Experimental Workflow for Assessing DPP-4 Inhibition

A robust in vitro experimental workflow is essential to accurately characterize the inhibitory potential of 3-(2-Pyrrolidinyl)benzonitrile. The following diagram outlines a typical workflow:

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Detailed Protocol: Fluorogenic In Vitro DPP-4 Inhibition Assay

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (3-(2-Pyrrolidinyl)benzonitrile)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound and reference inhibitor in assay buffer.

-

Dilute the DPP-4 enzyme and the fluorogenic substrate to their final working concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): DPP-4 enzyme and assay buffer.

-

Test compound wells: DPP-4 enzyme and the serial dilutions of the test compound.

-

Reference inhibitor wells: DPP-4 enzyme and the serial dilutions of the reference inhibitor.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the average rate of the blank wells from all other wells.

-

Normalize the data to the control wells (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Quantitative Analysis and Expected Potency

While specific IC50 values for 3-(2-Pyrrolidinyl)benzonitrile are not publicly documented, data from structurally analogous compounds provide a strong indication of its expected potency. For instance, a novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been reported to exhibit potent DPP-4 inhibitory activity.[4]

Table 1: DPP-4 Inhibitory Activity of a Representative Pyrrolidine-2-carbonitrile Derivative

| Compound | Target | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Compound 17a* | DPP-4 | 0.017 | 1324 | 1164 |

*Data for a 4-fluoropyrrolidine-2-carbonitrile derivative, a close structural analog of 3-(2-Pyrrolidinyl)benzonitrile.[4]

This data highlights the nanomolar to sub-micromolar potency that can be expected from compounds possessing the cyanopyrrolidine scaffold. The high degree of selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical feature for minimizing off-target effects and ensuring a favorable safety profile.

Conclusion: A Potent and Selective Mechanism for Glycemic Control

3-(2-Pyrrolidinyl)benzonitrile, as a member of the cyanopyrrolidine class of compounds, is rationally designed to act as a potent and selective inhibitor of Dipeptidyl Peptidase-4. Its in vitro mechanism of action is centered on the competitive inhibition of the DPP-4 active site, leading to the preservation of active incretin hormones, GLP-1 and GIP. The subsequent amplification of the incretin signaling pathway results in enhanced glucose-dependent insulin secretion, a cornerstone of effective glycemic control in type 2 diabetes. The experimental protocols and expected potency outlined in this guide provide a robust framework for the in vitro characterization of 3-(2-Pyrrolidinyl)benzonitrile and other novel DPP-4 inhibitors, facilitating their advancement in the drug discovery pipeline.

References

-

Dipeptidyl peptidase IV (DPP-IV) can be regarded as a promising therapeutic target in the treatment of type 2 diabetes mellitus. (Source: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review, [Link])

-

From the past few years, pyrrolidine derivatives have grabbed much of the attention of the researchers for the development of the novel molecules that can be used as a drug candidate for the treatment of Diabetes Mellitus. (Source: Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects, [Link])

-

Cyanopyrrolidines (cyanopyrrolidides, pyrrolidine-2-nitriles, prolinenitriles) as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV, DP IV, CD26, EC 3.4.14.5) were first reported in 1995. (Source: 11 Years of cyanopyrrolidines as DPP-IV inhibitors, [Link])

-

A series of pyrrolidine‐2‐carbonitrile derivatives was designed, synthesized, and evaluated for their antidiabetic potential. (Source: Synthesis of methanoprolinenitrile based derivatives as DPP‐IV inhibitors, [Link])

-

A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives was designed, synthesized, and found to act as dipeptidyl peptidase-4 (DPP-4) inhibitors. (Source: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes, [Link])

-

Novel DPP-IV inhibitors were identified comprising of three potent dipeptides (Trp-Arg, Trp-Lys and Trp-Leu) with half maximum inhibitory concentration (IC50 values) <45 μM. (Source: Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides, [Link])

-

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. (Source: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, [Link])

-

Our previous studies showed that SIM hydrolysates exhibited dipeptidyl peptidase‐IV (DPP‐IV) inhibition activity. (Source: Inhibitory effects on dipeptidyl peptidase‐IV (DPP‐IV) and IC50 curves..., [Link])

- The specification describes the use of selected DPP IV inhibitors for the treatment of physiological functional disorders and for reducing the risk of the occurrence of such functional disorders in at-risk patient groups.

-

In this research a number of pyrrolidine-2-one derivatives were prepared by lactamization of γ –butyrolactone (GBL) with hydrazine hydrate (80%) to produce (1-aminopyrrolidine-2-one) that undergoes several reactions to afford these derivatives that diagnosed by infrared, nuclear magnetic resonance and mass spectroscopy. (Source: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives, [Link])

-

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized successfully. (Source: Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv - Brieflands, [Link])

-

The reaction product cyclizes first to the 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium cation and further to pyrrolizidine-1-carbaldedye in a Mannich-type reaction. (Source: Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants, [Link])

Sources

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Biological Targets of 3-(2-Pyrrolidinyl)benzonitrile

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. 3-(2-Pyrrolidinyl)benzonitrile is one such molecule, integrating the three-dimensional, sp3-rich pyrrolidine ring with the electronically distinct benzonitrile moiety.[1][2] The pyrrolidine scaffold is a cornerstone in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and explore complex pharmacophore space.[1] Simultaneously, the benzonitrile group is a versatile functional group known to participate in key binding interactions and enhance metabolic stability.[2] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the potential biological targets of this promising, yet uncharacterized, compound. We will eschew a rigid, templated approach, instead navigating the logical, cause-and-effect-driven workflow of modern target identification, from initial computational predictions to rigorous experimental validation.

Part 1: Foundational Analysis & In Silico Target Prediction

The initial challenge in assessing a novel compound like 3-(2-Pyrrolidinyl)benzonitrile is the absence of established biological activity data. Therefore, our investigation commences with computational, or in silico, methodologies. This "predict first" approach is a cost-effective and rapid strategy to generate testable hypotheses, thereby focusing subsequent, resource-intensive experimental efforts.[3][4]

The Rationale for a Computational Approach

Modern drug discovery leverages computational tools to bridge the gap between chemical structure and biological function.[5] For an "orphan" compound, these methods can predict potential protein targets, elucidate possible mechanisms of action, and even anticipate off-target effects or opportunities for drug repurposing.[3][4] The core principle is that a compound's biological activity is encoded in its structure, which can be decoded by comparing it to vast databases of known chemical-protein interactions.[6]

In Silico Target Prediction Workflow

We propose a multi-pronged computational workflow that combines both ligand-based and structure-based methods to maximize the robustness of our predictions.[3][7]

-

Ligand-Based Prediction : This approach operates on the principle that structurally similar molecules tend to have similar biological targets.[4] We will compare the 2D and 3D structure of 3-(2-Pyrrolidinyl)benzonitrile against databases like ChEMBL using chemical similarity metrics (e.g., Tanimoto similarity of chemical fingerprints).[4] Web-based tools such as Similarity Ensemble Approach (SEA) and SwissTargetPrediction are powerful platforms for this type of analysis.[7]

-

Structure-Based Prediction (Reverse Docking) : This method "reverses" the typical virtual screening paradigm. Instead of screening many compounds against one target, we will screen our single compound against a large library of 3D protein structures.[3] This "panel docking" approach can identify proteins with binding pockets that are sterically and electrostatically complementary to our molecule, suggesting potential interactions.

The consensus from these parallel methods—targets predicted independently by multiple tools—provides the highest confidence starting points for experimental validation.[7][8]

Figure 1: A streamlined workflow for in silico target prediction.

Part 2: Hypothesis Generation from Structural Analogs

The chemical architecture of 3-(2-Pyrrolidinyl)benzonitrile provides critical clues to its potential biological roles. By deconstructing the molecule into its core components—the pyrrolidine ring and the benzonitrile group—we can survey the known pharmacology of analogous compounds.

| Structural Motif | Known Biological Activities of Analogs | Potential Target Classes | Supporting Evidence |

| Pyrrolidine | Neurotransmission, enzyme inhibition, anti-cancer, anti-inflammatory, antimicrobial. | GPCRs, Ion Channels, Kinases, Dipeptidyl Peptidase-IV (DPP-IV), Glycosidases, Aldose Reductases. | The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic drugs with a wide array of biological functions.[1][9] Analogs have shown activity as DPP-IV inhibitors.[10] |

| Benzonitrile | CNS activity, receptor antagonism, metabolic stability enhancement. | Metabotropic Glutamate Receptors (mGluRs), Transient Receptor Potential (TRP) Channels. | Benzonitrile-containing compounds have been developed as potent TRPV1 antagonists and as PET radiotracers for imaging mGluR5.[11][12] The nitrile group often acts as a key hydrogen bond acceptor. |

| Combined Scaffold | Potent and selective enzyme inhibition and receptor modulation. | DPP-IV, mGluR5, Histamine H3 Receptor. | The combination of a nitrogen heterocycle and a benzonitrile is present in various bioactive molecules, including DPP-IV inhibitors and histamine H3 receptor antagonists.[2][10] |

This analysis suggests that high-priority target families for 3-(2-Pyrrolidinyl)benzonitrile likely include G-protein coupled receptors (GPCRs) such as mGluR5, ion channels like TRPV1, and enzymes , particularly proteases like DPP-IV. These hypotheses, derived from both computational predictions and analog analysis, form the essential foundation for our experimental strategy.

Part 3: A Validating System for Experimental Target Identification

With a set of prioritized hypotheses, we transition to experimental workflows designed to first confirm a cellular effect (phenotypic screening) and then definitively identify the molecular target(s) responsible. This progression constitutes a self-validating system, where each step builds upon and confirms the last.

Step 1: Phenotypic Screening (Forward Chemical Genetics)

Before searching for a specific target, it is crucial to confirm that the compound has any biological effect at all. Phenotypic screening involves applying the compound to cells or organisms and observing a change in phenotype (e.g., cell death, change in morphology, inhibition of a pathway) without a priori knowledge of the target.[5][13]

Protocol: High-Content Imaging Assay for Cytotoxicity and Morphology

-

Cell Plating : Plate a panel of relevant human cell lines (e.g., a cancer cell line like HeLa, a neuronal line like SH-SY5Y) in 384-well, optically clear bottom plates.

-

Compound Treatment : Treat cells with a dose-response curve of 3-(2-Pyrrolidinyl)benzonitrile (e.g., from 1 nM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Staining : Following incubation, fix the cells and stain with multiple fluorescent dyes. For example:

-

Hoechst 33342 : Stains nuclei to count cells (viability).

-

Phalloidin-Alexa Fluor 488 : Stains F-actin to visualize cell morphology.

-

MitoTracker Red CMXRos : Stains mitochondria to assess mitochondrial health.

-

-

Imaging & Analysis : Use a high-content imaging system to automatically acquire images and quantify dozens of cellular features (cell count, nuclear size, cytoskeletal changes, mitochondrial integrity, etc.).

-

Interpretation : A confirmed "hit" is a reproducible, dose-dependent change in one or more cellular phenotypes. This observable effect is the anchor for all subsequent target deconvolution efforts.

Step 2: Target Deconvolution using Affinity-Based Proteomics

Once a phenotype is confirmed, the central task is to identify the direct binding partner(s) of the compound. Affinity-based pull-down methods are a classic and powerful approach for this purpose.[14] The strategy involves immobilizing the small molecule to "fish" for its target proteins from a complex cellular lysate.

Protocol: Biotin-Tagged Pull-Down and Mass Spectrometry

-

Probe Synthesis : Synthesize an analog of 3-(2-Pyrrolidinyl)benzonitrile that incorporates a linker and a biotin tag. Crucial Control : The linker attachment point must be chosen carefully to minimize disruption of the original compound's binding pharmacophore. It is essential to verify that the tagged compound retains the biological activity observed in the phenotypic screen.

-

Lysate Preparation : Prepare a native protein lysate from the cells used in the phenotypic screen.

-

Affinity Purification :

-

Incubate the cell lysate with the biotinylated compound.

-

Add streptavidin-coated magnetic beads, which have an extremely high affinity for biotin, to capture the compound-protein complexes.[14]

-

Wash the beads extensively to remove non-specific protein binders.

-

Competition Control (Self-Validation) : In a parallel experiment, pre-incubate the lysate with a high concentration of the original, untagged 3-(2-Pyrrolidinyl)benzonitrile before adding the biotinylated probe. True binding partners will be competed off and absent in this control sample.

-

-

Elution and Digestion : Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.

-

LC-MS/MS Analysis : Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

-

Data Analysis : Candidate targets are proteins that are significantly enriched in the pull-down sample compared to both a beads-only control and, most importantly, the competition control.

Step 3: Orthogonal Validation of Target Engagement

The final and most critical phase is to validate that the compound directly engages the candidate target within the intact cellular environment. This step rules out artifacts from the in vitro pull-down and confirms a direct interaction in a physiological context.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle : The binding of a small molecule to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization.

-

Cell Treatment : Treat intact cells with either the vehicle control or 3-(2-Pyrrolidinyl)benzonitrile.

-

Heating : Aliquot the treated cells and heat them across a temperature gradient (e.g., from 40°C to 70°C).

-

Lysis and Separation : Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.

-

Detection : Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Interpretation : A "thermal shift" — an increase in the temperature at which the target protein denatures and precipitates in the compound-treated sample compared to the vehicle control — is strong evidence of direct target engagement in the cell.

Figure 2: A multi-phase workflow for experimental target identification.

Conclusion

References

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Yu, H., et al. (2016). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC - PubMed Central. Retrieved from [Link]

-

Bosc, N., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Retrieved from [Link]

-

Waser, M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Retrieved from [Link]

-

Waser, M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Retrieved from [Link]

-

ACD/Labs. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

-

Hart, G. T. (2011). Target identification and mechanism of action in chemical biology and drug discovery. NIH. Retrieved from [Link]

-

Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

-

Choi, J. Y., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. PubMed. Retrieved from [Link]

-

Scott, D. C., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Retrieved from [Link]

-

Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. Retrieved from [Link]

-

Agrawal, R. K., et al. (2013). 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. PubMed. Retrieved from [Link]

-

Doan, T. N., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. MDPI. Retrieved from [Link]

-

Raimondi, M. V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

-

NICNAS. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

-

Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Retrieved from [Link]

-

Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. Retrieved from [Link]

-

Geng, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

-

Lee, C. F., et al. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. ResearchGate. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. benchchem.com [benchchem.com]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv [biorxiv.org]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-Pyrrolidinyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyrrolidinyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from related structures and established chemical principles to offer a detailed perspective on its synthesis, physicochemical properties, reactivity, and potential applications. The guide also presents hypothetical, yet plausible, experimental protocols for its preparation and characterization, serving as a valuable resource for researchers exploring this and similar chemical scaffolds.

Introduction: The Significance of the Pyrrolidinylbenzonitrile Scaffold

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Within this endeavor, the design and synthesis of small molecules with unique structural and electronic features are paramount. The 3-(2-Pyrrolidinyl)benzonitrile scaffold represents a compelling fusion of two key pharmacophoric elements: the pyrrolidine ring and the benzonitrile moiety.

The pyrrolidine ring , a five-membered saturated heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the chemical space compared to its flat aromatic counterparts, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or be functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

The benzonitrile group , an aromatic ring bearing a cyano (-C≡N) substituent, is a versatile functional group in medicinal chemistry. The nitrile moiety is a well-established bioisostere for various functional groups, including carbonyls and halides, and can participate in crucial hydrogen bonding interactions with protein targets. Its presence can also influence a molecule's metabolic stability and pharmacokinetic profile.

The combination of these two motifs in 3-(2-Pyrrolidinyl)benzonitrile suggests a molecule with significant potential as a building block or lead compound in drug discovery programs targeting a range of therapeutic areas.

Physicochemical and Structural Information

| Property | Value | Source |

| CAS Number | 1203797-58-3 | [3][4] |

| IUPAC Name | 3-(pyrrolidin-2-yl)benzonitrile | [5] |

| Molecular Formula | C₁₁H₁₂N₂ | [4] |

| Molecular Weight | 172.23 g/mol | [4] |

| Appearance | Expected to be a solid or oil at room temperature. | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

| Predicted LogP | 1.8 (Predicted) | N/A |

Synthesis of 3-(2-Pyrrolidinyl)benzonitrile

While a specific, detailed synthesis of 3-(2-Pyrrolidinyl)benzonitrile is not extensively documented in publicly available literature, several established methods for the synthesis of 2-arylpyrrolidines can be adapted. A plausible and efficient approach involves the catalytic coupling of a suitable vinylarene with an amino-functionalized precursor.[6][7]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-(2-Pyrrolidinyl)benzonitrile is depicted below. The disconnection of the C-N bond in the pyrrolidine ring leads back to a linear amino alcohol, which can be derived from a protected amino acid precursor. The aryl-pyrrolidine bond can be formed through various modern cross-coupling strategies.

Caption: Proposed retrosynthetic analysis for 3-(2-Pyrrolidinyl)benzonitrile.

Hypothetical Experimental Protocol: Copper-Catalyzed Carboamination

This protocol is based on the copper-catalyzed intermolecular carboamination of vinylarenes.[6][7]

Step 1: Synthesis of N-Boc-4-aminobut-1-ene

-

To a solution of 4-aminobut-1-ene (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-aminobut-1-ene.

Step 2: Copper-Catalyzed Coupling

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon), add copper(I) iodide (CuI) (10 mol%), a suitable ligand such as 1,10-phenanthroline (10 mol%), and 3-bromobenzonitrile (1.0 eq).

-

Add a solution of N-Boc-4-aminobut-1-ene (1.2 eq) in a dry, degassed solvent like toluene.

-

Add a base, for example, potassium tert-butoxide (2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2-pyrrolidinyl)benzonitrile.

Step 3: N-Boc Deprotection

-

Dissolve the N-Boc-3-(2-pyrrolidinyl)benzonitrile (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer, filter, and concentrate to yield 3-(2-Pyrrolidinyl)benzonitrile.

Caption: Proposed workflow for the synthesis of 3-(2-Pyrrolidinyl)benzonitrile.

Chemical Properties and Reactivity

The chemical behavior of 3-(2-Pyrrolidinyl)benzonitrile is dictated by its constituent functional groups.

-

Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is basic and nucleophilic. It will readily react with acids to form salts and can be acylated, alkylated, or sulfonylated to introduce various substituents. This provides a convenient handle for library synthesis and structure-activity relationship (SAR) studies.

-

Nitrile Group: The cyano group is susceptible to nucleophilic attack at the carbon atom. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-(pyrrolidin-2-yl)benzoic acid) or amide. Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, will afford the corresponding primary amine (3-(pyrrolidin-2-yl)benzylamine).

-

Aromatic Ring: The benzonitrile ring can undergo electrophilic aromatic substitution reactions. The cyano group is a deactivating, meta-directing group, while the pyrrolidinyl group is an activating, ortho-, para-directing group. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of synthesized 3-(2-Pyrrolidinyl)benzonitrile.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzonitrile ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms, including the quaternary carbon of the nitrile group and the carbons of the aromatic and pyrrolidine rings.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely be a suitable starting point for method development.

Potential Applications in Drug Development

The 3-(2-Pyrrolidinyl)benzonitrile scaffold holds promise in various areas of drug discovery due to the favorable properties of its constituent parts.

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes makes this scaffold a potential starting point for the development of novel treatments for neurological and psychiatric conditions.

-

Oncology: The benzonitrile group is present in several anti-cancer agents. Its ability to act as a hydrogen bond acceptor allows it to interact with key residues in the active sites of enzymes involved in cancer progression. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[8]

-

Infectious Diseases: The pyrrolidine ring is found in a number of antiviral and antibacterial agents. The unique three-dimensional shape of the pyrrolidine can facilitate interactions with viral or bacterial proteins.

-

Metabolic Diseases: Pyrrolidine-containing compounds have been explored for the treatment of metabolic disorders such as diabetes.

The secondary amine of the pyrrolidine ring serves as a versatile point for modification, allowing for the generation of a library of derivatives for high-throughput screening and SAR optimization.

Conclusion

3-(2-Pyrrolidinyl)benzonitrile is a promising chemical entity that combines the advantageous structural features of the pyrrolidine ring and the electronic properties of the benzonitrile group. While specific data on this compound is limited, this guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic routes and analytical methods are based on well-established chemical principles and provide a solid foundation for researchers interested in exploring the potential of this and related scaffolds in the development of new therapeutic agents. Further investigation into the biological activity of 3-(2-Pyrrolidinyl)benzonitrile and its derivatives is warranted to fully elucidate its potential in drug discovery.

References

-

Um, C., & Chemler, S. R. (2016). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. Organic Letters, 18(10), 2515–2518. [Link]

-

PubMed. (2016). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. [Link]

-

PubChem. (r)-3-(Pyrrolidin-2-yl)benzonitrile hydrochloride. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759. [Link]

-

PrepChem.com. Preparation of benzonitrile. [Link]

-

RSC Publishing. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

- Google Patents. CN104892456A - Method for preparing benzonitrile compound.

- Google Patents.

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetylation-Knoevenagel tandem reaction. [Link]

-

BMRB. bmse000284 Benzonitrile. [Link]

-

mzCloud. 2-[(3S)-1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

-

PubMed. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. [Link]

-

MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]

-

PubMed. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. [Link]

-

NIST WebBook. Benzonitrile. [Link]

-

PubMed. (2012). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

-

PubMed. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. [Link]

-

ResearchGate. (2020). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 1203797-58-3: 3-(2-Pyrrolidinyl)benzonitrile [cymitquimica.com]

- 5. (r)-3-(Pyrrolidin-2-yl)benzonitrile hydrochloride | C11H13ClN2 | CID 66691181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Early-Phase Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Pyrrolidinyl)benzonitrile: Solubility and Stability Profiling

Abstract: The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 3-(2-Pyrrolidinyl)benzonitrile, a novel pyrrolidinyl derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining aqueous and organic solubility, pH-solubility profiles, and stability under various stress conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust characterization package for early-stage compounds.

3-(2-Pyrrolidinyl)benzonitrile is a small molecule featuring a benzonitrile core and a pyrrolidinyl substituent. The nitrogen atom in the pyrrolidine ring introduces a basic center, suggesting that its ionization state, and therefore its solubility, will be highly dependent on pH. The nitrile group and the aromatic ring contribute to its lipophilicity. Understanding the interplay between these structural features is paramount for predicting its behavior in biological systems and during formulation development.